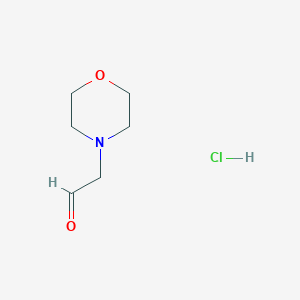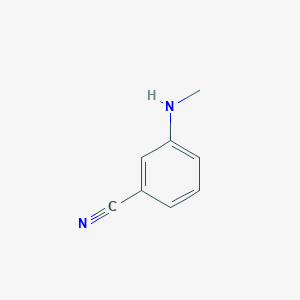
(2-Methylquinolin-5-YL)boronic acid
Overview
Description
Scientific Research Applications
Sensing Applications
(2-Methylquinolin-5-YL)boronic acid: is utilized in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems, where the compound can be used at the interface of the sensing material or within the bulk sample.
Biological Labelling
The boronic acid moiety of this compound finds significant use in biological labelling. Its affinity for diols allows it to bind to various biological molecules, enabling researchers to track and analyze biological processes .
Protein Manipulation and Modification
Researchers leverage the diol interaction properties of boronic acids to manipulate and modify proteins. This is particularly useful in studying protein functions, interactions, and in the development of new therapeutic approaches .
Therapeutic Development
Boronic acids, including (2-Methylquinolin-5-YL)boronic acid , are being explored for their potential in therapeutic development. Their unique chemical properties allow them to be used in the creation of new drugs and treatment methods .
Separation Technologies
In the field of separation technologies, boronic acids can be employed to selectively bind and separate specific molecules from complex mixtures. This is especially useful in the purification of biomolecules .
Electrophoresis of Glycated Molecules
The compound is used in the electrophoresis of glycated molecules, which is an important technique in the analysis of glycosylated proteins and lipids, providing insights into various diseases .
Analytical Methods
(2-Methylquinolin-5-YL)boronic acid: is used as a building material for microparticles in analytical methods. These microparticles can be engineered to have specific properties that make them suitable for a range of analytical applications .
Controlled Release Systems
In the development of controlled release systems, such as those used for insulin delivery, boronic acids play a crucial role. They can form polymers that respond to changes in glucose levels, allowing for the controlled release of insulin .
Mechanism of Action
Target of Action
The primary target of (2-Methylquinolin-5-YL)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathway of carbon–carbon bond formation. It plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a key method for creating carbon–carbon bonds . The downstream effects of this pathway include the formation of complex organic compounds through the creation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that boronic esters, such as (2-methylquinolin-5-yl)boronic acid, are generally stable and readily prepared
Result of Action
The molecular effect of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . On a cellular level, the effects would depend on the specific context in which the compound is used, such as the synthesis of a particular organic compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Methylquinolin-5-YL)boronic acid. For instance, the compound’s stability can be affected by air and moisture . Additionally, the efficacy of the Suzuki–Miyaura coupling reaction can be influenced by the presence of other chemicals in the reaction environment .
properties
IUPAC Name |
(2-methylquinolin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c1-7-5-6-8-9(11(13)14)3-2-4-10(8)12-7/h2-6,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBXNRMOAXIQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC(=NC2=CC=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591796 | |
| Record name | (2-Methylquinolin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
628692-16-0 | |
| Record name | (2-Methylquinolin-5-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



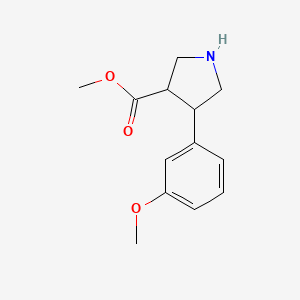

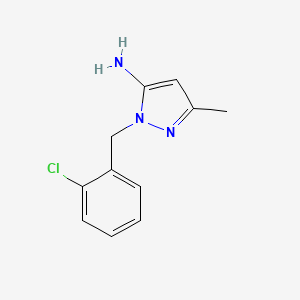

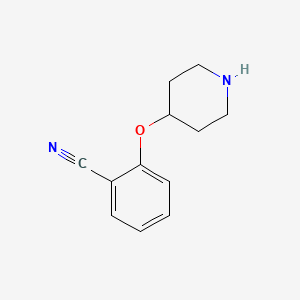

![2-[(1-Methylpiperidin-4-yl)oxy]aniline](/img/structure/B1602576.png)
![N-[(3-methoxyphenyl)methyl]propan-2-amine](/img/structure/B1602581.png)
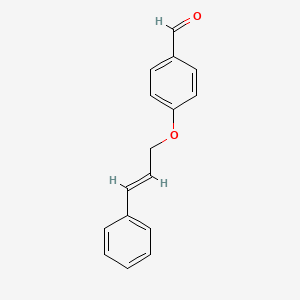
![[3-(4-Chlorophenoxy)Phenyl]Methylamine Hydrochloride](/img/structure/B1602584.png)
![Ethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoate](/img/structure/B1602585.png)
